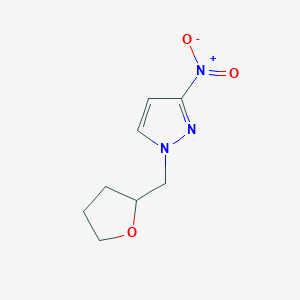

3-Nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-nitro-1-(oxolan-2-ylmethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c12-11(13)8-3-4-10(9-8)6-7-2-1-5-14-7/h3-4,7H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMZUCBGIUVTXMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C=CC(=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Nitro 1 Oxolan 2 Ylmethyl 1h Pyrazole and Its Structural Analogues

General Strategies for the Construction of the Pyrazole (B372694) Heterocycle

The formation of the pyrazole ring is a foundational step in heterocyclic chemistry, with numerous methods developed for its construction. These strategies primarily rely on the formation of two nitrogen-carbon bonds and one nitrogen-nitrogen bond to create the five-membered aromatic ring.

The most classical and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govmdpi.comnih.gov This approach, famously known as the Knorr pyrazole synthesis, involves the reaction of a β-diketone with hydrazine, which can lead to two potential regioisomers if the diketone is unsymmetrical. mdpi.com

The versatility of this method is expanded by using various carbonyl systems that can act as the three-carbon component. These include:

α,β-Unsaturated Ketones and Aldehydes: These compounds react with hydrazines, typically forming a pyrazoline intermediate which is subsequently oxidized to the aromatic pyrazole. nih.govmdpi.com In some cases, if the α,β-unsaturated system contains a leaving group in the β-position, the pyrazole is formed directly through an elimination step. nih.govbeilstein-journals.org

Acetylenic Ketones: The reaction of acetylenic ketones with hydrazine derivatives is a long-established method for pyrazole formation, though it can also result in mixtures of regioisomers. mdpi.com

Enaminones and α-Oxoketene Acetals: These substrates react regioselectively with hydrazine derivatives to yield substituted pyrazoles, often in high yields. nih.gov

The reaction conditions for these cyclocondensations are generally mild, though the choice of solvent and catalyst can influence the reaction rate and regioselectivity.

Table 1: Common Carbonyl Precursors for Pyrazole Synthesis via Cyclocondensation

| Carbonyl Precursor Type | Hydrazine Reactant | Key Intermediate | Product | Reference(s) |

| 1,3-Diketone | Hydrazine / Substituted Hydrazine | Hydrazone/Enamine | Substituted Pyrazole | nih.gov, mdpi.com |

| α,β-Unsaturated Ketone | Hydrazine / Substituted Hydrazine | Pyrazoline | Substituted Pyrazole (after oxidation) | nih.gov, mdpi.com |

| Acetylenic Ketone | Hydrazine / Substituted Hydrazine | Hydrazone | Substituted Pyrazole | mdpi.com |

| β-Enaminone | Sulfonyl Hydrazine | Hydrazone | 4-Sulfonyl Pyrazole | mdpi.com |

Advanced Metal-Catalyzed and Photoredox Reactions for Pyrazole Formation

In recent years, significant progress has been made in developing more advanced and efficient methods for pyrazole synthesis, moving beyond classical condensation chemistry. These modern approaches often offer improved regioselectivity, milder reaction conditions, and broader substrate scope.

Metal-Catalyzed Reactions: Transition metals such as palladium, rhodium, and copper are effective catalysts for constructing the pyrazole ring. nih.gov For example, rhodium-catalyzed addition-cyclization of hydrazines with alkynes provides a pathway to highly substituted pyrazoles under mild conditions. nih.gov Copper-catalyzed oxidative [3+2] cycloaddition strategies have also been developed, reacting N,N-disubstituted hydrazines with alkynoates using air as a green oxidant. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, including the formation of pyrazoles. organic-chemistry.org This methodology allows for the synthesis of polysubstituted pyrazoles from hydrazine and various Michael acceptors under very mild conditions, using air as the terminal oxidant. organic-chemistry.org An innovative domino sequence combines a photoinduced 1,3-dipolar cycloaddition with a photoredox-catalyzed fragmentation to produce pyrazoles, where an aldehyde acts as a photoremovable directing group. acs.org

Regioselective Nitration of Pyrazole Systems at the 3-Position

Introducing a nitro group specifically at the 3-position of the pyrazole ring is a critical step in synthesizing the target compound. Direct nitration of pyrazole often leads to nitration at the 4-position. guidechem.com Therefore, regioselective methods have been developed to achieve the desired 3-nitro isomer.

The most common and established method for synthesizing 3-nitropyrazole involves a two-step sequence: N-nitration followed by thermal rearrangement. nih.govresearchgate.net

N-Nitration: Pyrazole is first treated with a nitrating agent to form 1-nitropyrazole (B188897) (N-nitropyrazole). nih.gov Typical nitrating systems for this step include nitric acid in acetic anhydride (B1165640) (HNO₃/Ac₂O) or a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄). nih.gov

Rearrangement: The isolated 1-nitropyrazole is then heated in an appropriate solvent. nih.govchemicalbook.com This thermal treatment induces a rearrangement, migrating the nitro group from the nitrogen atom to the carbon at the 3-position to yield 3-nitro-1H-pyrazole. chemicalbook.com Solvents like benzonitrile (B105546) are often preferred for this rearrangement, providing high yields. nih.govchemicalbook.com

This N-nitration/rearrangement sequence is a reliable method for accessing the 3-nitro-1H-pyrazole core, which is a crucial intermediate for numerous other compounds. nih.govresearchgate.net

Concerns over the hazardous and corrosive nature of traditional nitrating mixtures have spurred the development of more environmentally friendly alternatives. frontiersin.org These "green" methods aim to reduce waste and use less toxic reagents. researchgate.net

One such approach utilizes silica-supported bismuth nitrate (B79036) as the nitrating agent. researchgate.net This solid-phase reagent allows for a facile, rapid, and eco-friendly synthesis of nitropyrazoles at room temperature. researchgate.net The use of solid-supported reagents simplifies product isolation, often requiring only filtration and evaporation of the solvent. researchgate.net Such methods are attractive for their ease of handling, low cost, and reduced environmental impact compared to classical mixed-acid nitrations. frontiersin.orgresearchgate.net

Table 2: Comparison of Nitration Methods for Pyrazoles

| Method | Reagents | Key Features | Advantages | Disadvantages | Reference(s) |

| Classical Rearrangement | HNO₃/Ac₂O or HNO₃/H₂SO₄, then heat | Two-step process (N-nitration, then thermal rearrangement) to achieve 3-substitution. | Well-established, high yields for 3-nitro isomer. | Uses corrosive acids, high temperatures. | nih.gov, researchgate.net |

| Direct Nitration | HNO₃/H₂SO₄ | One-step process. | Simpler procedure. | Primarily yields the 4-nitro isomer. guidechem.com | guidechem.com |

| Green Nitration | Silica-Bismuth Nitrate | Solid-supported reagent, room temperature. | Environmentally benign, easy product isolation, mild conditions. | May have different substrate scope. | researchgate.net |

N-Alkylation with Oxolan-2-ylmethyl Moieties

The final step in the synthesis of 3-Nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole is the attachment of the tetrahydrofurfuryl (oxolan-2-ylmethyl) group to the N1 position of the 3-nitro-1H-pyrazole ring. N-alkylation of pyrazoles is a common transformation that can be achieved through several methods.

The most prevalent strategy involves the deprotonation of the pyrazole's N-H proton with a base, followed by nucleophilic substitution on an alkylating agent. semanticscholar.org For the synthesis of the target compound, this would involve:

Deprotonation: 3-nitro-1H-pyrazole is treated with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in an appropriate solvent like dimethylformamide (DMF) or acetonitrile. This generates the corresponding pyrazolate anion.

Nucleophilic Substitution: The resulting anion is then reacted with an electrophilic oxolan-2-ylmethyl source, such as 2-(bromomethyl)tetrahydrofuran (tetrahydrofurfuryl bromide) or tetrahydrofurfuryl tosylate.

The regioselectivity of pyrazole alkylation can be influenced by steric and electronic factors. For unsymmetrical pyrazoles, a mixture of N1 and N2 alkylated isomers can be formed. mdpi.com However, the substituents on the ring often direct the alkylation to a specific nitrogen. Steric hindrance from a bulky group at the 5-position typically directs alkylation to the N1 position. mdpi.com

Alternative methods for N-alkylation include the Mitsunobu reaction and acid-catalyzed procedures. semanticscholar.org A recently developed method uses trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, offering an alternative to methods requiring strong bases or high temperatures. semanticscholar.orgmdpi.com

General N-Functionalization Techniques for Pyrazole Ring Systems

The N-functionalization of pyrazoles is a well-established area of synthetic chemistry, with numerous methods available for the introduction of alkyl and aryl substituents. The choice of method often depends on the nature of the pyrazole substrate and the desired substituent.

A common and straightforward approach involves the deprotonation of the pyrazole N-H with a suitable base, followed by reaction with an electrophile, such as an alkyl halide. masterorganicchemistry.com The basic conditions for this reaction can vary widely, from strong bases like sodium hydride to milder bases such as potassium carbonate. semanticscholar.org Phase transfer catalysis has also been employed to facilitate the N-alkylation of pyrazoles, offering a convenient and mild procedure that can often be performed without a solvent.

Acid-catalyzed methods provide an alternative to base-mediated alkylations. A notable example is the use of trichloroacetimidate electrophiles in the presence of a Brønsted acid catalyst, such as camphorsulfonic acid (CSA). masterorganicchemistry.comresearchgate.netsemanticscholar.org This method has proven effective for the N-alkylation of a variety of pyrazoles with good to moderate yields. researchgate.net The regioselectivity of N-alkylation in unsymmetrically substituted pyrazoles, such as 3-nitropyrazole, is a critical consideration. Generally, the alkylation of 3-substituted pyrazoles tends to favor the formation of the 1,3-disubstituted isomer, a preference that can be influenced by steric and electronic factors. acs.org For instance, the alkylation of 3-nitropyrazole has been shown to yield the 1-alkyl-3-nitro isomer. researchgate.net

The table below summarizes various N-alkylation methods for pyrazole systems, highlighting the diversity of applicable conditions.

| Alkylation Method | Typical Reagents | Key Features |

| Base-Mediated Alkylation | Pyrazole, Alkyl Halide, Base (e.g., K₂CO₃, NaH) | Widely applicable, regioselectivity can be an issue. masterorganicchemistry.comsemanticscholar.org |

| Phase Transfer Catalysis | Pyrazole, Alkyl Halide, Phase Transfer Catalyst | Mild conditions, often solvent-free. |

| Acid-Catalyzed Alkylation | Pyrazole, Trichloroacetimidate, Brønsted Acid (e.g., CSA) | Alternative to basic conditions, good yields. masterorganicchemistry.comresearchgate.netsemanticscholar.org |

| Enzymatic Alkylation | Pyrazole, Haloalkane, Engineered Enzymes | High selectivity, environmentally friendly. |

Specific Methodologies for Attaching the Oxolan-2-ylmethyl Group

The synthesis of this compound is predicated on the successful N-alkylation of 3-nitropyrazole with a suitable oxolan-2-ylmethyl electrophile. The parent 3-nitropyrazole can be synthesized from pyrazole via a two-step process involving N-nitration followed by thermal rearrangement. google.com A common nitrating system is a mixture of nitric acid and acetic anhydride in acetic acid, which initially forms N-nitropyrazole. nih.gov Subsequent heating of N-nitropyrazole in a high-boiling solvent like anisole (B1667542) induces a rearrangement to yield 3-nitropyrazole. google.com

With 3-nitropyrazole in hand, the attachment of the oxolan-2-ylmethyl (also known as tetrahydrofurfuryl) group can be achieved through standard N-alkylation protocols. A plausible and efficient method involves the reaction of the sodium salt of 3-nitropyrazole with tetrahydrofurfuryl bromide. The sodium salt is typically generated in situ by treating 3-nitropyrazole with a base like sodium hydride in an aprotic polar solvent such as dimethylformamide (DMF). The subsequent addition of tetrahydrofurfuryl bromide would lead to the desired N-alkylation product.

The reaction conditions for this specific transformation are critical for achieving a good yield and ensuring the regioselective formation of the 1,3-isomer. The table below outlines a proposed synthetic protocol based on established N-alkylation methodologies.

| Step | Reactants | Reagents and Conditions | Product |

| 1. Deprotonation | 3-Nitro-1H-pyrazole | Sodium Hydride (NaH), Dimethylformamide (DMF), 0 °C to room temperature | Sodium 3-nitropyrazolate |

| 2. Alkylation | Sodium 3-nitropyrazolate | 2-(Bromomethyl)oxolane (Tetrahydrofurfuryl bromide), DMF, room temperature | This compound |

Advanced Synthetic Transformations and Further Functionalization of the this compound Scaffold

The this compound molecule possesses several reactive sites that allow for a variety of subsequent chemical modifications. The nitro group, in particular, is a versatile functional handle for further transformations.

One of the most common and useful transformations of the nitro group is its reduction to an amino group. This can be accomplished using a variety of reducing agents. Catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source is a highly effective method for the reduction of both aromatic and aliphatic nitro groups to their corresponding amines. nih.gov Other reagents, such as tin(II) chloride or iron in acidic media, are also frequently employed for this purpose. The resulting 1-(oxolan-2-ylmethyl)-1H-pyrazol-3-amine would be a valuable intermediate for the synthesis of more complex molecules, for example, through diazotization reactions or amide bond formation.

The pyrazole ring itself can also undergo further functionalization. While the nitro group is strongly deactivating towards electrophilic aromatic substitution, it is possible to introduce substituents onto the pyrazole ring under certain conditions. For instance, nitration of N-arylpyrazoles can occur on the pyrazole ring, though the position of substitution is highly dependent on the reaction conditions and the nature of the existing substituents. osi.lv

Furthermore, the presence of a halogen atom on the pyrazole ring would open up possibilities for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net This powerful C-C bond-forming reaction would allow for the introduction of a wide range of aryl and vinyl substituents, significantly expanding the structural diversity of derivatives that can be accessed from the this compound scaffold. For example, a brominated derivative of the title compound could potentially be coupled with various boronic acids to generate novel biaryl structures. researchgate.net

The following table summarizes potential advanced synthetic transformations of the this compound scaffold.

| Transformation | Reagents and Conditions | Potential Product |

| Nitro Group Reduction | H₂, Pd/C | 1-(Oxolan-2-ylmethyl)-1H-pyrazol-3-amine |

| Electrophilic Aromatic Substitution | Nitrating agent (e.g., HNO₃/H₂SO₄) | Halogenated or further nitrated derivatives |

| Suzuki-Miyaura Cross-Coupling | (If halogenated) Arylboronic acid, Pd catalyst, Base | Aryl-substituted pyrazole derivatives researchgate.net |

Electronic Structure and Reactivity Studies of 3 Nitro 1 Oxolan 2 Ylmethyl 1h Pyrazole

Theoretical Frameworks for Understanding Pyrazole (B372694) Electronic Properties and Aromaticity

The electronic properties and aromaticity of pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, are governed by the delocalization of six π-electrons across the ring. nih.gov This π-electron system gives pyrazole its characteristic aromatic stability. nih.gov Theoretical frameworks such as Density Functional Theory (DFT) are instrumental in understanding the electronic structure of pyrazole derivatives. nih.govresearchgate.net These computational methods allow for the calculation of various parameters, including molecular orbital energies (HOMO and LUMO), electron density distribution, and aromaticity indices, which collectively provide a comprehensive picture of the molecule's electronic behavior. frontiersin.org

The pyrazole ring contains a pyridine-like nitrogen (N2) and a pyrrole-like nitrogen (N1). The lone pair of electrons on the pyrrole-like nitrogen participates in the aromatic sextet, while the lone pair on the pyridine-like nitrogen lies in the plane of the ring, contributing to its basicity. nih.gov The aromaticity of the pyrazole ring is a key determinant of its chemical stability and reactivity. mdpi.com

Influence of the Nitro Group on Pyrazole Ring Electron Density and Reactivity Patterns

The introduction of a nitro (NO₂) group at the C3 position of the pyrazole ring significantly alters its electronic landscape. The nitro group is a strong electron-withdrawing group, both through inductive and resonance effects. frontiersin.org This withdrawal of electron density deactivates the pyrazole ring towards electrophilic substitution and enhances its susceptibility to nucleophilic attack. nih.gov

Computational studies on nitropyrazoles show a marked decrease in electron density at the carbon atoms of the pyrazole ring, particularly at the C3 and C5 positions. nih.gov This effect is evident in the calculated molecular electrostatic potential (MEP) maps, where regions of positive potential (electron deficiency) are localized around the nitro group and the adjacent ring atoms. The presence of the nitro group also lowers the energies of the frontier molecular orbitals (HOMO and LUMO), which has implications for the molecule's reactivity in cycloaddition and other reactions. nih.gov The electron-withdrawing nature of the nitro group generally increases the acidity of the remaining ring protons.

Impact of the Oxolan-2-ylmethyl Substituent on Molecular Electrostatic Potential and Steric Conformation

Sterically, the oxolan-2-ylmethyl group is bulky and its conformation will significantly influence the accessibility of the adjacent N2 and C5 positions of the pyrazole ring to incoming reagents. The flexibility of the methylene (B1212753) linker allows the oxolane ring to adopt various conformations, which can be studied using computational methods to identify the most stable (lowest energy) arrangements. This steric hindrance can direct the regioselectivity of reactions, favoring attack at less hindered positions.

Predicted Chemical Reactivity and Potential Transformation Pathways for 3-Nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole

The combination of the electron-withdrawing nitro group and the N1-substituent dictates the predicted chemical reactivity of this compound.

Analysis of Electrophilic and Nucleophilic Sites for Chemical Modifications

The electronic perturbations caused by the nitro group create distinct electrophilic and nucleophilic sites within the molecule.

Electrophilic Sites: The C3 and C5 positions of the pyrazole ring are rendered electron-deficient by the adjacent nitro group and the electronegative nitrogen atoms, making them susceptible to nucleophilic attack. nih.gov The carbon atom of the nitro group itself is also an electrophilic center.

Nucleophilic Sites: The N2 (pyridine-like) nitrogen atom, with its lone pair in the plane of the ring, is the primary nucleophilic center. nih.gov The oxygen atom of the oxolane ring also possesses lone pairs and can act as a nucleophile or a hydrogen bond acceptor. The C4 position, being less affected by the electron-withdrawing groups, retains a higher electron density compared to C3 and C5, and can be susceptible to attack by strong electrophiles. nih.gov

| Position | Predicted Reactivity | Influencing Factors |

|---|---|---|

| N1 | Substituted | Oxolan-2-ylmethyl group |

| N2 | Nucleophilic | Pyridine-like nitrogen with lone pair |

| C3 | Electrophilic | Electron-withdrawing nitro group |

| C4 | Weakly Nucleophilic | Less influenced by nitro group |

| C5 | Electrophilic | Adjacent to N1 and influenced by nitro group |

| Nitro Group (N) | Electrophilic | Strong electron withdrawal |

| Oxolane Oxygen | Nucleophilic/H-bond acceptor | Lone pairs on oxygen |

Examination of Potential for Cyclization and Ring-Opening Reactions

The presence of multiple functional groups in this compound opens up possibilities for intramolecular reactions.

Cyclization: Intramolecular cyclization could potentially occur between the oxolane side chain and the pyrazole ring, or involving the nitro group, under specific reaction conditions. For instance, activation of the oxolane ring followed by nucleophilic attack from the pyrazole N2 or C5 positions could lead to fused ring systems. The presence of adjacent azide (B81097) and nitro groups in some pyrazole derivatives has been shown to lead to cyclization to a furoxan ring. nih.govpreprints.org

Ring-Opening: The pyrazole ring is generally stable, but under harsh conditions, such as strong reducing or oxidizing agents, ring-opening reactions can occur. rsc.org The oxolane ring can be opened under acidic conditions, which could be a pathway for further functionalization. nih.gov

Reactivity at the Oxolan-2-ylmethyl Side Chain for Further Functionalization

The oxolan-2-ylmethyl side chain offers several avenues for further chemical modifications. The ether linkage of the oxolane ring is susceptible to cleavage under strong acidic conditions, which could be used to introduce other functional groups. nih.gov The methylene bridge connecting the oxolane and pyrazole rings could potentially be functionalized through radical reactions. Furthermore, the oxolane ring itself can undergo reactions such as ring-opening polymerization if appropriately activated. The synthesis of pyrazoles with oxirane-containing side chains has been reported, and the subsequent ring-opening of the oxirane with amines allows for the creation of diverse molecular structures. nih.gov This suggests that the oxolane ring in the title compound could also be a target for synthetic transformations.

Advanced Spectroscopic and Crystallographic Investigations of 3 Nitro 1 Oxolan 2 Ylmethyl 1h Pyrazole

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 3-Nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole, a combination of ¹H and ¹³C NMR experiments would provide a detailed map of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals for each unique proton environment. The protons on the pyrazole (B372694) ring, typically found at positions 4 and 5, would exhibit characteristic chemical shifts and coupling patterns. For instance, in 3-nitro-1H-pyrazole, the H4 and H5 protons appear at approximately 7.03 ppm and 8.03 ppm, respectively. chemicalbook.com The introduction of the oxolan-2-ylmethyl substituent at the N1 position would induce shifts in these resonances. The methylene (B1212753) protons of the substituent, being adjacent to the pyrazole ring, would likely appear as a multiplet. The remaining protons on the oxolane ring would resonate in the aliphatic region of the spectrum, with their chemical shifts influenced by their proximity to the oxygen atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data by providing information on the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the pyrazole ring carbons would be significantly influenced by the electron-withdrawing nitro group and the N-substituent. For comparison, in related pyrazole derivatives, the carbon atoms of the pyrazole ring show characteristic resonances that aid in their identification. acs.org The carbons of the oxolane ring and the methylene bridge would appear in the upfield region of the spectrum.

Advanced NMR Techniques: To definitively assign all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. COSY spectra would reveal proton-proton coupling networks, while HSQC and HMBC spectra would establish correlations between protons and their directly attached or long-range coupled carbon atoms, respectively. nih.gov

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Pyrazole H-4 | ~7.0-7.5 | Doublet |

| Pyrazole H-5 | ~8.0-8.5 | Doublet |

| N-CH₂ | ~4.0-4.5 | Multiplet |

| Oxolane CH | ~3.5-4.0 | Multiplet |

| Oxolane CH₂ | ~1.5-2.5 | Multiplets |

| Carbon | Expected Chemical Shift (ppm) |

| Pyrazole C-3 | ~150-160 |

| Pyrazole C-4 | ~110-120 |

| Pyrazole C-5 | ~130-140 |

| N-CH₂ | ~50-60 |

| Oxolane C-2 | ~70-80 |

| Oxolane C-3, C-4, C-5 | ~20-40 |

Utilization of Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. ksu.edu.sa

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the nitro group. Asymmetric and symmetric stretching vibrations of the NO₂ group are typically observed in the ranges of 1560-1490 cm⁻¹ and 1360-1300 cm⁻¹, respectively. nih.gov The C-H stretching vibrations of the pyrazole and oxolane rings would appear around 3100-3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring are expected in the 1600-1400 cm⁻¹ region. acrhem.org The C-O-C stretching of the oxolane ring would give rise to a strong band in the 1150-1050 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. edinst.com The symmetric stretching of the nitro group, which may be weak in the IR spectrum, often gives a strong Raman signal. The vibrations of the pyrazole ring would also be observable in the Raman spectrum.

| Functional Group | Expected IR Frequency (cm⁻¹) | Vibrational Mode |

| NO₂ | 1560-1490 | Asymmetric Stretch |

| NO₂ | 1360-1300 | Symmetric Stretch |

| Aromatic C-H | 3100-3000 | Stretch |

| Aliphatic C-H | 3000-2850 | Stretch |

| C=N / C=C (Pyrazole) | 1600-1400 | Stretch |

| C-O-C (Oxolane) | 1150-1050 | Stretch |

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.

Molecular Ion Peak: In the mass spectrum of this compound, the molecular ion peak (M⁺) would provide the exact molecular weight of the compound. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition with high accuracy.

Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. Common fragmentation pathways for pyrazole derivatives often involve the cleavage of the pyrazole ring and the loss of substituents. researchgate.net For the target compound, fragmentation could involve the loss of the nitro group (NO₂), the oxolane ring, or the entire oxolan-2-ylmethyl substituent. The fragmentation of the oxolane moiety would likely proceed through characteristic pathways for cyclic ethers. Analysis of these fragmentation patterns can help to confirm the connectivity of the different structural units. tandfonline.com

| Fragment Ion (m/z) | Possible Identity |

| [M]⁺ | Molecular Ion |

| [M - NO₂]⁺ | Loss of Nitro Group |

| [M - C₄H₇O]⁺ | Loss of Oxolanylmethyl Radical |

| [C₄H₇O]⁺ | Oxolanylmethyl Cation |

| [C₃H₂N₂NO₂]⁺ | 3-Nitropyrazole Cation |

X-ray Crystallography for Definitive Solid-State Structural Elucidation and Conformational Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids, including precise bond lengths, bond angles, and intermolecular interactions.

Crystal Structure: A single-crystal X-ray diffraction study of this compound would reveal the exact three-dimensional arrangement of the atoms in the crystal lattice. This would confirm the connectivity of the pyrazole and oxolane rings and the position of the nitro group. The planarity of the pyrazole ring, a characteristic feature of this heterocycle, would be precisely determined. spast.org

Conformational Analysis: The crystallographic data would also provide insights into the preferred conformation of the oxolan-2-ylmethyl substituent relative to the pyrazole ring. The torsion angles defining the orientation of the substituent would be accurately measured.

Intermolecular Interactions: The packing of the molecules in the crystal lattice is governed by intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. While the target molecule lacks strong hydrogen bond donors, weak C-H···O and C-H···N interactions, as well as π-π stacking of the pyrazole rings, could play a role in the crystal packing. mdpi.com Understanding these interactions is crucial for comprehending the solid-state properties of the compound.

Computational Chemistry and in Silico Analysis of 3 Nitro 1 Oxolan 2 Ylmethyl 1h Pyrazole

Density Functional Theory (DFT) Calculations for Electronic Properties and Optimized Geometries

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. For 3-Nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311G(d,p) or aug-cc-pVDZ, are employed to determine its optimized molecular geometry, vibrational frequencies, and a host of electronic properties. nih.govtandfonline.comenergetic-materials.org.cn These calculations are foundational for understanding the molecule's stability, reactivity, and spectroscopic characteristics. nih.govtandfonline.com The process involves finding the lowest energy conformation of the molecule, ensuring it corresponds to a stable structure on the potential energy surface, often confirmed by the absence of imaginary frequencies in vibrational analysis. energetic-materials.org.cn

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. nih.gov The HOMO acts as an electron donor, while the LUMO is the electron acceptor. irjweb.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net Conversely, a small energy gap is indicative of a more reactive molecule. researchgate.net For nitro-aromatic compounds like this compound, the electron-withdrawing nitro group typically influences the energy levels of these orbitals. DFT calculations can precisely determine these energy values and map the spatial distribution of the HOMO and LUMO across the molecule, revealing likely sites for nucleophilic and electrophilic attack. nih.govyoutube.com

Table 1: Illustrative Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors Calculated via DFT

This table presents hypothetical data for this compound, based on typical values observed for similar nitropyrazole derivatives.

| Parameter | Value (eV) |

| EHOMO | -7.15 |

| ELUMO | -2.80 |

| Energy Gap (ΔE) | 4.35 |

| Ionization Potential (I) | 7.15 |

| Electron Affinity (A) | 2.80 |

| Global Hardness (η) | 2.175 |

| Electronegativity (χ) | 4.975 |

| Electrophilicity Index (ω) | 5.69 |

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals corresponding to the familiar Lewis structure concepts of chemical bonds and lone pairs. uni-muenchen.dewikipedia.org This method provides a quantitative description of intramolecular bonding and interactions.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule, allowing for the prediction of its reactivity towards electrophilic and nucleophilic reagents. rsc.org The MEP map is plotted on the molecule's electron density surface, with different colors indicating varying electrostatic potential values. researchgate.net

Typically, red or yellow regions denote negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. researchgate.net These are often found around electronegative atoms like the oxygen atoms of the nitro group and the oxygen in the oxolane ring. Blue or green regions represent positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack, often located around hydrogen atoms or the pyrazole (B372694) ring. researchgate.net For this compound, the MEP surface would highlight the strong negative potential of the nitro group, identifying it as a primary site for interaction with electrophiles or participation in hydrogen bonding. researchgate.net

Molecular Docking Simulations for Investigating Ligand-Target Binding Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ijpbs.com It is a crucial tool in drug discovery for screening potential inhibitors and understanding their binding mechanisms at the molecular level. researchgate.netnih.gov

In a typical docking study involving this compound, the compound would be docked into the active site of a specific protein target. Pyrazole derivatives are known to inhibit various enzymes, such as kinases and carbonic anhydrases. nih.govnih.gov The simulation would explore various conformations of the ligand within the receptor's binding pocket, calculating a binding affinity or docking score for each pose. The results reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. researchgate.net For instance, the nitrogen atoms of the pyrazole ring could act as hydrogen bond acceptors, while the aromatic ring could engage in π-π stacking with residues like tyrosine or phenylalanine in the active site.

Table 2: Example Molecular Docking Results for a Pyrazole Derivative Against a Protein Kinase Target

This table illustrates the type of data obtained from a docking simulation, showing the binding energy and key interacting residues for a representative pyrazole compound.

| Docked Compound | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

| Pyrazole Derivative | EGFR Tyrosine Kinase (1M17) | -8.5 | Met793, Leu718, Val726, Lys745 | H-bond, Hydrophobic |

| Pyrazole Derivative | VEGFR-2 (2QU5) | -10.1 | Cys919, Glu885, Asp1046 | H-bond, Hydrophobic |

| Pyrazole Derivative | CDK2 (2VTO) | -10.4 | Leu83, Lys33, Gln131 | H-bond, Hydrophobic |

Molecular Dynamics Simulations for Studying Conformational Dynamics and Solvent Effects

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-receptor complex over time. eurasianjournals.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes and the influence of the surrounding solvent. rsc.org

For the this compound-protein complex, an MD simulation (e.g., for 100 nanoseconds) would be performed to assess the stability of the docked pose. rsc.orgnih.gov Key metrics analyzed include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates structural stability over time, and the Root Mean Square Fluctuation (RMSF) of individual amino acid residues, which highlights flexible regions of the protein. rsc.orgresearchgate.net A stable complex would show minimal deviations in RMSD after an initial equilibration period. nih.gov These simulations validate docking results and provide a more realistic understanding of the binding interactions in a dynamic, solvated environment. nih.gov

Prediction of Electronic Charge Transfer (ECT) and Other Quantum Chemical Descriptors

Quantum chemical descriptors derived from DFT calculations provide quantitative measures of a molecule's electronic properties and reactivity. nih.gov These descriptors are crucial for understanding electronic charge transfer (ECT) phenomena within the molecule.

In Silico Assessment of Molecular Drug-likeness and Pharmacokinetic Relevance

The evaluation of a compound's drug-like properties and its pharmacokinetic profile is a critical phase in the early stages of drug discovery. In silico methods, which utilize computational models to predict these characteristics, offer a rapid and cost-effective means of screening potential drug candidates. This section presents a detailed computational analysis of this compound to assess its potential as a viable therapeutic agent. The analysis focuses on its adherence to established drug-likeness rules and the prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.

The foundational step in this assessment involves the calculation of key physicochemical properties of this compound. These properties are instrumental in determining the compound's behavior in a biological system. The predicted values for these descriptors are summarized in the table below.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H11N3O3 |

| Molecular Weight | 197.19 g/mol |

| LogP (octanol/water partition coefficient) | 0.85 |

| Topological Polar Surface Area (TPSA) | 78.9 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 5 |

With these properties established, the drug-likeness of this compound was evaluated against several widely accepted filters. These rules are derived from the statistical analysis of the physicochemical properties of known orally bioavailable drugs.

Lipinski's Rule of Five is a cornerstone of drug-likeness assessment, predicting the likelihood of a compound's oral bioavailability. The rule stipulates that a compound is more likely to be orally active if it meets the following criteria:

Molecular weight ≤ 500 g/mol

LogP ≤ 5

Hydrogen bond donors ≤ 5

Hydrogen bond acceptors ≤ 10

As detailed in the following table, this compound exhibits no violations of Lipinski's Rule of Five, suggesting a high probability of good oral absorption and bioavailability.

Table 2: Evaluation of this compound against Drug-Likeness Rules

| Rule | Parameter | Value | Threshold | Compliance |

|---|---|---|---|---|

| Lipinski's Rule | Molecular Weight | 197.19 | ≤ 500 | Yes |

| LogP | 0.85 | ≤ 5 | Yes | |

| H-Bond Donors | 0 | ≤ 5 | Yes | |

| H-Bond Acceptors | 5 | ≤ 10 | Yes | |

| Ghose's Filter | Molecular Weight | 197.19 | 160-480 | Yes |

| LogP | 0.85 | -0.4 to 5.6 | Yes | |

| Molar Refractivity | 50.1 | 40-130 | Yes | |

| Atom Count | 25 | 20-70 | Yes | |

| Veber's Rule | TPSA | 78.9 Ų | ≤ 140 Ų | Yes |

| Rotatable Bonds | 3 | ≤ 10 | Yes | |

| Egan's Rule | LogP | 0.85 | ≤ 5.88 | Yes |

| TPSA | 78.9 Ų | ≤ 131.6 Ų | Yes | |

| Muegge's Rule | Molecular Weight | 197.19 | 200-600 | No |

| LogP | 0.85 | -2 to 5 | Yes | |

| TPSA | 78.9 Ų | ≤ 150 Ų | Yes | |

| Ring Count | 2 | ≤ 7 | Yes | |

| Carbon Count | > 4 | > 4 | Yes | |

| Heteroatom Count | > 1 | > 1 | Yes | |

| Rotatable Bonds | 3 | ≤ 15 | Yes | |

| H-Bond Donors | 0 | ≤ 5 | Yes |

Beyond Lipinski's rule, the compound was also assessed against other filters such as Ghose's, Veber's, Egan's, and Muegge's rules, which provide a more nuanced view of drug-likeness. The compound aligns well with the majority of these criteria, with only a minor deviation from Muegge's rule regarding the lower end of the molecular weight range. This broad compliance reinforces the compound's favorable drug-like profile.

The pharmacokinetic properties of this compound were also predicted using in silico models. The results of this ADMET analysis are crucial for anticipating the compound's behavior within a biological system.

Table 3: Predicted ADMET Properties of this compound

| Parameter | Prediction | Interpretation |

|---|---|---|

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross the BBB, suggesting minimal central nervous system effects. |

| Distribution | ||

| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-glycoprotein, which can enhance bioavailability. |

| Metabolism | ||

| CYP1A2 Inhibitor | No | Low potential to interfere with the metabolism of drugs processed by CYP1A2. |

| CYP2C19 Inhibitor | No | Low potential to interfere with the metabolism of drugs processed by CYP2C19. |

| CYP2C9 Inhibitor | Yes | Potential to inhibit the metabolism of drugs processed by CYP2C9. |

| CYP2D6 Inhibitor | No | Low potential to interfere with the metabolism of drugs processed by CYP2D6. |

| CYP3A4 Inhibitor | No | Low potential to interfere with the metabolism of drugs processed by CYP3A4. |

| Toxicity |

The predictions indicate high gastrointestinal absorption, which is consistent with the drug-likeness analysis. The compound is not expected to be a P-glycoprotein substrate, which is favorable for its systemic availability. A significant finding from the metabolic prediction is the potential for inhibition of the Cytochrome P450 enzyme CYP2C9. This suggests a possibility of drug-drug interactions if co-administered with other medications metabolized by this enzyme. Furthermore, the presence of a nitro group raises a flag for potential mutagenicity as predicted by the AMES toxicity test. This is a well-documented liability for this functional group and would require experimental validation.

Structure Activity Relationship Sar Principles Applied to 3 Nitro 1 Oxolan 2 Ylmethyl 1h Pyrazole Analogues

Systematic Modification of the Pyrazole (B372694) Ring Substituents to Elucidate SAR

The pyrazole ring is a versatile scaffold that allows for substitution at multiple positions, namely N1, C3, C4, and C5. researchgate.net The physicochemical properties of pyrazole derivatives are highly dependent on the nature of the substituent groups on the ring. chim.it Systematic modifications of these substituents are essential to understanding their role in molecular interactions.

The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the pyrazole ring. mdpi.comnih.gov Its position and number can drastically alter the molecule's ability to interact with biological targets. The selectivity of nitropyrazole compounds is influenced by the properties of the nitro group, which are determined by its position in the ring, the type and position of other substituents, and whether the compound is N-substituted. researchgate.net

Increasing the number of nitro groups on the pyrazole ring, as seen in dinitro and trinitropyrazole derivatives, further enhances the electron-deficient nature of the ring. researchgate.net While this can lead to stronger interactions in some cases, it can also increase the molecule's reactivity and potential for non-specific interactions. The scarcity of pyrazole compounds with a large number of nitro groups is often due to their inherent thermal instability. researchgate.net

| Modification | Effect on Molecular Properties | Potential Impact on Molecular Interactions |

|---|---|---|

| Nitro group at C3-position | Creates a specific electronic profile due to proximity to both ring nitrogens. | May be crucial for hydrogen bonding or specific electrostatic interactions with a target. |

| Nitro group at C4-position | Influences the aromaticity and overall dipole moment differently than C3 or C5 substitution. N-unsubstituted pyrazoles are often nitrated at this position. globalresearchonline.net | Can alter the geometry of binding and the strength of π-π stacking interactions. |

| Nitro group at C5-position | Creates a different electronic environment compared to the C3-position due to its proximity to the N1 substituent. | May directly interact with specific residues in a binding pocket, with its effect modulated by the N1-substituent. |

| Multiple nitro groups (e.g., 3,4-dinitro) | Significantly increases the electron-withdrawing nature of the pyrazole core. mdpi.com | Can enhance binding affinity through stronger electrostatic interactions but may also lead to reduced selectivity or increased reactivity. |

Bioisosteric replacement is a common strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. nih.gov In the context of 3-nitropyrazole analogues, replacing the nitro group with other heteroatom-containing functional groups can provide valuable SAR insights. Bioisosteres for a nitro group can include groups like cyano (-CN), trifluoromethyl (-CF3), or even other heterocyclic rings. The trifluoromethyl group, for example, has been successfully used as a bioisosteric replacement for an aliphatic nitro group, leading to compounds with greater potency and improved metabolic stability. nih.gov

The replacement of the pyrazole ring itself with other 5-membered heterocycles like thiazole, triazole, or imidazole (B134444) has been explored for other classes of pyrazole-containing compounds. nih.gov Such modifications can alter the hydrogen bonding capacity, lipophilicity, and metabolic stability of the molecule. nih.gov A structure-activity relationship study of imidazole and pyrazole series revealed a close correlation in their biological results, suggesting that these rings can be viable bioisosteres for each other. nih.gov

| Original Group | Bioisosteric Replacement | Rationale for Replacement | Potential Effect on Molecular Interactions |

|---|---|---|---|

| Nitro (-NO2) | Cyano (-CN) | Similar size and electronics, but with a different hydrogen bonding profile. | Alters the ability to act as a hydrogen bond acceptor, potentially changing the binding orientation. |

| Nitro (-NO2) | Trifluoromethyl (-CF3) | Mimics the electron-withdrawing nature of the nitro group but is more metabolically stable. nih.gov | Can improve hydrophobic interactions while maintaining the electronic influence on the pyrazole ring. |

| Nitro (-NO2) | Sulfonamide (-SO2NH2) | Introduces both hydrogen bond donor and acceptor capabilities. | Can form new hydrogen bonds with the target, potentially increasing affinity and selectivity. |

| Pyrazole Ring | Imidazole Ring | Alters the position of the nitrogen atoms, affecting pKa and hydrogen bonding patterns. nih.gov | Changes the geometry of hydrogen bond donation and acceptance, which can be critical for target recognition. nih.gov |

| Pyrazole Ring | Thiazole Ring | Replaces a nitrogen atom with a sulfur atom, increasing lipophilicity and altering electronic distribution. | May enhance van der Waals or hydrophobic interactions within the binding pocket. |

Exploration of Structural Variations in the N1-Substituent: The Oxolan-2-ylmethyl Moiety

The oxolane (tetrahydrofuran) ring in the N1-substituent contains a chiral center at the 2-position. This means that 3-Nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole can exist as two enantiomers, (R) and (S). The stereochemistry of this substituent can have a profound impact on molecular interactions, as biological targets such as receptors and enzymes are chiral environments.

One enantiomer may fit more favorably into a binding pocket than the other, leading to a significant difference in biological activity. This is because the spatial arrangement of the atoms in the oxolane ring and its orientation relative to the pyrazole core will differ between the two enantiomers. This can affect key interactions such as hydrogen bonding (with the ether oxygen of the oxolane ring) and hydrophobic interactions. Therefore, the separation and individual testing of the (R)- and (S)-enantiomers are critical steps in the SAR exploration of this class of compounds.

The methylene (B1212753) (-CH2-) group that links the pyrazole N1-atom to the oxolane ring is another important structural feature that can be modified to probe SAR. The length and flexibility of this linker can influence the molecule's ability to adopt the optimal conformation for binding to its target.

Increasing the length of the alkyl linker (e.g., to an ethyl or propyl group) provides greater conformational flexibility, which may allow the oxolane moiety to access a deeper or adjacent binding pocket. However, excessive flexibility can also be detrimental, leading to an entropic penalty upon binding and a decrease in affinity.

Introducing branching on the linker, for example, by adding a methyl group, will restrict the conformational freedom of the N1-substituent. This can be beneficial if it pre-organizes the molecule into a bioactive conformation, but it can also introduce steric hindrance that prevents effective binding.

| Modification of N1-Substituent | Structural Change | Potential Impact on Molecular Recognition |

|---|---|---|

| Stereochemistry | (R)-enantiomer vs. (S)-enantiomer | One enantiomer may exhibit significantly higher affinity due to a better stereochemical fit in the chiral binding pocket. |

| Linker Length | -CH2- (original) vs. -CH2CH2- or -CH2CH2CH2- | Alters the distance and orientation of the oxolane ring relative to the pyrazole core, potentially accessing different regions of the binding site. |

| Linker Branching | -CH(CH3)- | Restricts conformational flexibility, which can either lock the molecule in a more active conformation or introduce steric clashes. |

| Oxolane Ring Modification | Replacement with other cyclic ethers (e.g., oxetane, oxepane) | Changes the size and conformation of the cyclic ether, probing the spatial constraints of the binding pocket. |

Elucidating Key Structural Features Responsible for Specific Molecular Interactions

Based on the systematic modifications discussed, a pharmacophore model for this compound analogues can be proposed. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target.

The key structural features likely responsible for specific molecular interactions include:

The Pyrazole Core: This aromatic heterocycle serves as the central scaffold. The N2 atom of the pyrazole often acts as a hydrogen bond acceptor, a common interaction motif for pyrazole-containing drugs. nih.gov The aromatic nature of the ring also allows for potential π-π stacking interactions with aromatic amino acid residues in the target protein. nih.gov

The N1-Oxolan-2-ylmethyl Substituent: This group likely occupies a hydrophobic pocket in the binding site. The ether oxygen of the oxolane ring can act as an additional hydrogen bond acceptor. The stereochemistry at the C2 position of the oxolane ring is critical for ensuring the correct orientation of this substituent for optimal interactions. The linker length and flexibility determine the precise positioning of the oxolane ring within the binding pocket.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

While the scientific literature contains numerous QSAR studies on broader categories of compounds such as pyrazole derivatives, nitroaromatic compounds, and various heterocyclic antitubercular agents, a specific focus on the this compound scaffold is absent from the accessible body of research.

The conducted searches aimed to identify key components necessary for a detailed discussion on QSAR model development, including:

Data Sets: Collections of this compound analogues with their corresponding biological activity data (e.g., antitubercular activity).

Molecular Descriptors: Specific physicochemical, topological, or quantum-chemical properties that have been calculated and correlated with the biological activity of these analogues.

QSAR Models: Published mathematical equations or statistical models that quantitatively describe the relationship between the molecular descriptors and the observed activity.

Statistical Validation: Parameters such as the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and other statistical measures that validate the robustness and predictive power of any developed models.

Despite employing various targeted search strategies, no resources were found that provided this specific information. Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article section on the development of QSAR models for this particular compound and its analogues as per the provided outline and content requirements. The necessary detailed research findings and data tables for this specific chemical series are not present in the available scientific literature.

Research Applications and Mechanistic Investigations of 3 Nitro 1 Oxolan 2 Ylmethyl 1h Pyrazole

Potential in Energetic Materials Research and Development

Nitropyrazoles are a significant class of nitrogen-rich heterocyclic compounds extensively studied in the field of energetic materials (EMs). nih.govnih.govresearchgate.net Their value stems from desirable properties such as high heats of formation, high density, good thermal stability, and the ability to tune detonation performance. nih.govnih.gov The pyrazole (B372694) ring's aromaticity and the presence of nitro groups contribute to a high nitrogen content and a more favorable oxygen balance, which are critical for enhancing detonation velocity and pressure. nih.gov

Nitropyrazole derivatives are often used as intermediates in the synthesis of more complex, high-performance energetic materials. nih.govmdpi.com The synthesis of 3-nitropyrazole, a key precursor, typically involves the nitration of pyrazole to N-nitropyrazole, followed by thermal rearrangement. nih.govchemicalbook.com

Table 1: Comparison of Properties of Basic Nitropyrazoles

This table presents data for foundational nitropyrazole compounds to provide context for the energetic potential of the scaffold. Data for 3-Nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole is not available.

| Compound | Density (g·cm⁻³) | Detonation Velocity (D, km·s⁻¹) | Detonation Pressure (P, GPa) |

| 3-Nitropyrazole (3-NP) | 1.57 | 7.02 | 20.08 |

| 4-Nitropyrazole (4-NP) | 1.52 | 6.86 | 18.81 |

| Data sourced from Zhang et al. (2020) nih.gov |

Exploration as a Scaffold in Agrochemical Development

The pyrazole ring is a well-established "privileged scaffold" in medicinal and agrochemical chemistry due to its versatile biological activities. biointerfaceresearch.combiointerfaceresearch.com Pyrazole derivatives have been successfully developed and commercialized as herbicides, fungicides, and insecticides. biointerfaceresearch.comenamine.net The ability to easily modify the pyrazole ring at multiple positions allows for the creation of large libraries of compounds with diverse chemical properties and biological targets. researchgate.netresearchgate.net

The 3-nitropyrazole nucleus, in particular, is a key feature of our subject compound. The nitro group can act as a key pharmacophore, influencing the electronic properties of the molecule and its potential interactions with biological targets. google.com A patent for 1,4-disubstituted-3-nitropyrazoles describes their utility as antimicrobial, parasiticidal, and herbicidal agents, highlighting the agrochemical potential of this specific chemical class. google.com

The N-substituent plays a crucial role in determining the compound's spectrum of activity, selectivity, and physicochemical properties like solubility and stability. The "oxolan-2-ylmethyl" (tetrahydrofurfuryl) group in this compound could enhance its suitability for agrochemical applications by modifying its uptake, transport, and metabolic stability in plants or insects. Therefore, this compound represents a viable candidate for inclusion in screening programs aimed at discovering new agrochemicals.

Mechanistic Studies in Biological Systems and Target Engagement

The pyrazole scaffold is present in numerous biologically active molecules and clinically approved drugs, demonstrating its capacity to interact with a wide range of biological targets. biointerfaceresearch.comresearchgate.netnih.gov Derivatives are known to possess anti-inflammatory, antimicrobial, anticancer, and antiviral properties, among others. nih.govresearchgate.net Mechanistic investigations into how these compounds exert their effects often focus on enzyme inhibition, receptor binding, and interactions with other key biomolecules like DNA. core.ac.ukelsevierpure.comnih.gov

Enzyme Inhibition Mechanisms and Kinetics

Pyrazole and its derivatives are recognized as effective inhibitors of various enzymes. core.ac.uk A classic example is 4-methylpyrazole, a potent competitive inhibitor of alcohol dehydrogenase (ADH). core.ac.uk The pyrazole ring is also a core component of inhibitors for other enzyme families, including nitric oxide synthase (NOS), carbonic anhydrases, and bacterial enzymes like N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE). core.ac.uknih.govmdpi.comsemanticscholar.org

The mechanism of inhibition often involves the pyrazole's nitrogen atoms coordinating with metal ions in the enzyme's active site or forming hydrogen bonds with key amino acid residues. For a compound like this compound, the nitro group and the ether oxygen in the oxolane ring could also participate in binding interactions, potentially conferring selectivity for specific enzyme targets. Kinetic studies would be essential to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constants (Kᵢ), providing crucial insights into the compound's potency and mechanism of action.

Table 2: Illustrative Enzyme Inhibition Data for Pyrazole-Based Compounds

This table shows examples of enzyme inhibition by various pyrazole derivatives to illustrate the scaffold's potential. Specific kinetic data for this compound is not available.

| Pyrazole Compound Class | Target Enzyme | Inhibition Constant (Kᵢ) | Type of Inhibition |

| 1H-Pyrazole-1-carboxamidines | Neuronal Nitric Oxide Synthase (nNOS) | 2 µM | Competitive |

| 4-Methylpyrazole | Horse Liver Alcohol Dehydrogenase (ADH) | 0.013 µM | Competitive |

| Benzenesulfonamide-Pyrazolines | Carbonic Anhydrase I (hCA I) | 316.7 nM | Not specified |

| Data sourced from Pérez et al. (2001), Gill et al. (2016), and Senturk et al. (2017) core.ac.uknih.govsemanticscholar.org |

Receptor Binding and Allosteric Modulation Studies

Beyond enzyme inhibition, pyrazole derivatives are known to bind to various G-protein coupled receptors (GPCRs), often acting as antagonists or allosteric modulators. elsevierpure.com For instance, pyrazole derivatives have been extensively studied as antagonists for the cannabinoid receptor 1 (CB1). elsevierpure.com

More recently, the pyrazole scaffold has been incorporated into positive allosteric modulators (PAMs). nih.gov PAMs bind to a site on the receptor distinct from the primary (orthosteric) site used by the endogenous ligand. nih.gov This binding can enhance the affinity or efficacy of the natural ligand, offering a more nuanced approach to receptor modulation that may reduce side effects compared to direct agonists or antagonists. nih.govnih.gov Pyrazole-based PAMs have been developed for muscarinic acetylcholine (B1216132) receptors (M4 mAChR), demonstrating the scaffold's utility in this area. nih.gov The structure of this compound, with its distinct core and substituent groups, makes it a plausible candidate for investigation in receptor binding assays, particularly in screens for novel allosteric modulators.

Investigations into Interactions with Key Biomolecular Targets

The biological activity of pyrazole derivatives can also stem from their interactions with other fundamental biomolecules, such as nucleic acids. Studies have shown that certain 1H-pyrazole-3-carboxamide derivatives can bind to the minor groove of DNA. nih.gov This interaction can lead to conformational changes in the DNA and even induce cleavage of supercoiled plasmid DNA, suggesting a potential mechanism for anticancer activity. nih.gov The planar pyrazole ring is suitable for intercalation or groove binding, while substituents can provide additional hydrogen bonding or electrostatic interactions that enhance binding affinity and specificity. nih.gov The nitro group on this compound, being a strong electron-withdrawing group, could significantly influence its electronic potential and ability to interact with biomolecular targets like DNA or specific protein domains. nih.gov

Utility as Chemical Probes for Elucidating Biological Pathway Mechanisms

A chemical probe is a small molecule used to study and manipulate a biological system, typically by selectively inhibiting or activating a specific protein target. researchgate.net Due to their wide range of biological activities, pyrazole derivatives are excellent candidates for development as chemical probes. nih.gov If a compound like this compound were found to be a potent and selective inhibitor of a particular enzyme or receptor, it could be used to elucidate the role of that target in various cellular or physiological pathways. For example, a selective enzyme inhibitor could be used to create a "chemical knockout" of that enzyme's function, allowing researchers to observe the downstream consequences and better understand its biological role. researchgate.net The development of such probes is a critical step in target validation for new therapeutic strategies.

Application in Advanced Materials Science, including Fluorescent and Photosensitive Agents

A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research on the application of this compound in the field of advanced materials science, specifically concerning its potential as a fluorescent or photosensitive agent. While the broader class of pyrazole derivatives has been the subject of extensive investigation for various applications, including pharmaceuticals and energetic materials, this particular substituted pyrazole has not been identified in studies focusing on optical or light-sensitive properties.

Similarly, the photosensitive applications of pyrazole derivatives are an area of specialized research, though less common than their use in other fields. The introduction of a nitro group, as is present in this compound, is known to influence the electronic properties of aromatic and heteroaromatic compounds, often imparting properties relevant to energetic materials. nih.gov However, the specific effects of the combination of the 3-nitro and 1-(oxolan-2-ylmethyl) substituents on the photophysical behavior of the pyrazole core have not been documented.

Consequently, there is no available data to present in the form of tables or detailed research findings regarding the fluorescent or photosensitive characteristics of this compound. Further experimental investigation would be required to determine if this compound possesses any properties that would make it suitable for applications in advanced materials science as a fluorescent or photosensitive agent.

Future Research Directions and Advanced Methodological Prospects for 3 Nitro 1 Oxolan 2 Ylmethyl 1h Pyrazole

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design

The rational design of novel compounds and the prediction of their properties have been revolutionized by artificial intelligence (AI) and machine learning (ML). researchgate.netglobalresearchonline.net For a molecule like 3-Nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole, where experimental data is sparse, in silico methods offer a powerful starting point for investigation.

Future research could leverage AI to build predictive models for this compound and its analogs. By training algorithms on large datasets of known pyrazole (B372694) derivatives, it is possible to generate quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. nih.gov These models can predict various endpoints, including biological activity, toxicity, and physicochemical properties. For instance, a deep learning framework could be employed to screen a virtual library of derivatives of this compound for potential inhibitory activity against specific enzymes or receptors, a common application for pyrazole-based compounds. nih.govcsic.es

Moreover, generative AI models can propose novel derivatives of the parent compound with optimized properties. academicstrive.com These models, informed by the structural features of the nitro group and the oxolane substituent, could design molecules with enhanced target affinity or improved absorption, distribution, metabolism, and excretion (ADMET) profiles.

Table 1: Illustrative AI-Predicted Physicochemical and ADMET Properties

| Property | Predicted Value for this compound | Method |

|---|---|---|

| Molecular Weight | 197.18 g/mol | Calculation |

| LogP | 1.25 ± 0.3 | Consensus ML Model |

| Aqueous Solubility | -2.5 log(mol/L) | Graph Neural Network |

| hERG Inhibition | Low Probability | Classification Model |

This table is for illustrative purposes, showcasing the types of data that can be generated through AI/ML predictive modeling.

Development of Novel and Sustainable Reaction Methodologies for Efficient Synthesis

The synthesis of N-heterocycles is an area of intense research, with a strong emphasis on developing green and sustainable methods. nih.govnih.gov Future work on this compound should prioritize the development of efficient and environmentally benign synthetic routes.

Traditional synthesis of similar compounds might involve the nitration of a pyrazole precursor followed by N-alkylation. chemicalbook.comevitachem.com A key research direction would be to adapt these methods to greener alternatives. For instance, microwave-assisted organic synthesis (MAOS) could significantly reduce reaction times and improve yields. chemicalbook.com The use of recyclable heterogeneous catalysts, such as functionalized silica (B1680970) or zeolites, could replace homogeneous catalysts, simplifying product purification and minimizing waste. chemable.net

Furthermore, flow chemistry presents a promising avenue for the safe and scalable synthesis of nitrated compounds, which can be hazardous to handle in large batches. One-pot, multi-component reactions, which increase atom economy and reduce the number of synthetic steps, should also be explored.

Table 2: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Potential Challenges |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Scalability, potential for localized overheating |

| Heterogeneous Catalysis | Catalyst recyclability, simplified workup | Catalyst deactivation, mass transfer limitations |

| Flow Chemistry | Enhanced safety, precise control, scalability | Specialized equipment required |

This table provides a comparative overview of advanced synthesis techniques applicable to the target compound.

Application of Multi-Omics Approaches to Elucidate Comprehensive Biological Mechanisms of Interaction

Given the broad spectrum of biological activities exhibited by pyrazole derivatives, from antimicrobial to anticancer effects, it is plausible that this compound possesses interesting pharmacological properties. nih.govnih.gov Should initial screenings identify biological activity, multi-omics approaches would be indispensable for elucidating its mechanism of action.

A systematic investigation could begin with high-throughput screening against a panel of cell lines or microbial strains. If the compound shows, for example, antiproliferative activity against a cancer cell line, a multi-omics workflow could be initiated.

Transcriptomics (RNA-seq): Would reveal changes in gene expression induced by the compound, identifying pathways that are up- or down-regulated.

Proteomics: Would provide a snapshot of the cellular proteins whose abundance or post-translational modifications are altered upon treatment, helping to identify direct targets or downstream effectors.

Metabolomics: Would analyze changes in the cellular metabolome, offering insights into how the compound affects cellular metabolism and energy production.

Integrating these datasets can provide a comprehensive, systems-level understanding of the compound's biological impact, moving beyond a single-target-single-drug paradigm. This approach is crucial for identifying novel therapeutic targets and understanding potential off-target effects.

Collaborative Research with Advanced Materials Engineering for Diversified Applications

The applications of pyrazole derivatives extend beyond medicine into materials science. The unique electronic and coordination properties of the pyrazole ring make it a valuable building block for advanced materials. Future research on this compound could explore its potential in this domain through collaboration with materials engineers.

The presence of nitro and ether functionalities suggests potential applications in:

Porous Organic Polymers (POPs): Pyrazole-based POPs have been investigated for applications such as gas capture. The specific substituents on the target molecule could be tuned to create materials with selective adsorption properties.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazole ring can coordinate with metal ions to form extended structures. These materials have applications in catalysis, sensing, and gas storage.

Energetic Materials: Nitrated pyrazoles are a well-known class of energetic materials. chemicalbook.com While the oxolane substituent may influence its energetic properties, systematic investigation into its thermal stability and decomposition pathways could be warranted.

Collaborative efforts would be essential to characterize the properties of these potential new materials, including their porosity, thermal stability, and catalytic activity, paving the way for novel applications beyond the biological realm.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimized for preparing 3-Nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole, and how do reaction conditions influence yield?

- Methodology :

- Nitro Group Introduction : Adapt the NaH-mediated alkylation method used for 3-nitro-1-(trifluoromethyl)-1H-pyrazole synthesis . Replace dibromodifluoromethane with oxolan-2-ylmethyl bromide. Conduct reactions in anhydrous DMF at -5°C to 25°C with inert gas protection.

- Purification : Post-reaction, quench with ice water, extract with ethyl acetate, and purify via recrystallization (methanol) to isolate crystalline product .

- Yield Optimization : Monitor reaction progress via TLC or LC-MS. Extended reflux times (>24 hr) may improve conversion but risk side reactions (e.g., nitro group reduction).

Q. How is the purity and structural integrity of this compound validated experimentally?

- Analytical Workflow :

- NMR Spectroscopy : Confirm substitution patterns using - and -NMR. The oxolan-2-ylmethyl group shows characteristic signals: δ ~3.5–4.5 ppm (methyleneoxy protons) and δ ~75–85 ppm (tetrahydrofuran carbons) .

- Mass Spectrometry : LC-MS or GC-MS detects molecular ion peaks (e.g., [M+H]) and fragments (e.g., loss of NO or oxolane groups) .

- Elemental Analysis : Verify C/H/N/O ratios to confirm stoichiometry.

Q. What solvent systems are suitable for stabilizing this compound during storage and reactions?

- Recommendations :

- Use aprotic solvents (e.g., THF, DCM) to minimize nitro group hydrolysis. Avoid protic solvents (e.g., water, alcohols) unless stabilized by low temperatures .

- Store under nitrogen at -20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can regioselective functionalization of the pyrazole ring be achieved without compromising the nitro or oxolane substituents?

- Strategies :

- Electrophilic Substitution : Utilize Mannich reactions (e.g., formaldehyde/amine systems) at the pyrazole C4 position, leveraging the electron-withdrawing nitro group to direct reactivity .

- Cross-Coupling : Perform Suzuki-Miyaura reactions using boronic esters (e.g., pinacol boronate derivatives) at the C5 position, as demonstrated in analogous pyrazole-boronate syntheses .

- Protection-Deprotection : Temporarily mask the nitro group with tert-butyloxycarbonyl (Boc) during functionalization steps .

Q. What computational approaches predict the electronic and steric effects of substituents on the reactivity of this compound?

- Modeling Techniques :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .

- Molecular Dynamics : Simulate solvent interactions to assess steric hindrance from the oxolane group during ligand binding or catalytic processes .

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved for derivatives of this compound?

- Troubleshooting :

- Dynamic Effects : Investigate restricted rotation of the oxolan-2-ylmethyl group using variable-temperature NMR to distinguish between conformational isomers .

- Isotopic Labeling : Synthesize -labeled analogs to clarify nitrogen-centered coupling in the pyrazole ring .

Methodological Challenges & Solutions

Q. What strategies mitigate decomposition of the nitro group under basic or reducing conditions?

- Mitigation :

- Avoid strong bases (e.g., NaOH) above 50°C; instead, use mild bases (e.g., KCO) in polar aprotic solvents .

- For reductions, employ catalytic hydrogenation (Pd/C, H) at low pressure (<1 atm) to prevent over-reduction to amines .

Q. How are hygroscopic intermediates managed during multi-step syntheses involving this compound?

- Best Practices :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products